5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione

Procurement Specification Purity Stability

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 1021953-80-9) is an aryl-substituted 1,3,4-thiadiazole-2(3H)-thione heterocycle (molecular formula C₈H₅BrN₂S₂, MW 273.17 g/mol), supplied predominantly as a solid with ≥97% purity. This compound belongs to the 5-aryl-1,3,4-thiadiazole-2-thione class, a family with established pharmacophoric utility in carbonic anhydrase inhibition, antimicrobial research, and organosulfur building block chemistry.

Molecular Formula C8H5BrN2S2
Molecular Weight 273.17
CAS No. 1021953-80-9
Cat. No. B2511999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione
CAS1021953-80-9
Molecular FormulaC8H5BrN2S2
Molecular Weight273.17
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)S2)Br
InChIInChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
InChIKeyZHEFOGRDDJQQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 1021953-80-9): Procurement-Ready Physicochemical Identity & Class Context


5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 1021953-80-9) is an aryl-substituted 1,3,4-thiadiazole-2(3H)-thione heterocycle (molecular formula C₈H₅BrN₂S₂, MW 273.17 g/mol), supplied predominantly as a solid with ≥97% purity [1]. This compound belongs to the 5-aryl-1,3,4-thiadiazole-2-thione class, a family with established pharmacophoric utility in carbonic anhydrase inhibition, antimicrobial research, and organosulfur building block chemistry [2]. The 4‑bromophenyl substituent imparts distinct electronic (σₚ = +0.23) and lipophilic (π = +0.86) properties compared to its non‑halogenated or differently halogenated analogs, influencing target engagement and physicochemical handling during procurement.

Why 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione Cannot Be Replaced by Generic 1,3,4-Thiadiazole-2-thione Analogs


Within the 5-aryl-1,3,4-thiadiazole-2-thione series, even single‑atom substituent changes at the para position of the phenyl ring produce substantial shifts in electronic character, lipophilicity, and biological target affinity [1]. The bromine atom in the target compound serves as both a heavy‑atom handle for X‑ray crystallographic phasing and a site for palladium‑catalyzed cross‑coupling diversification, which its chloro, fluoro, methyl, or unsubstituted counterparts cannot replicate without additional synthetic manipulation [2]. Furthermore, the thione‑thiol tautomeric equilibrium is substituent‑dependent, influencing solubility, metal‑chelating capacity, and observed bioactivity—factors that render generic class‑based substitution unreliable in systematic SAR or material science campaigns [1].

5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione: Comparator-Anchored Differentiation Evidence


Differential Purity and Storage Stability Versus Closest Structural Analog

The target compound is commercially supplied at ≥97% purity (HPLC) and requires sealed, dry storage at 2–8 °C . In contrast, its direct amino analog 2‑amino‑5-(4‑bromophenyl)-1,3,4‑thiadiazole (CAS 13178‑12‑6) ships at 95–97% purity but presents a sharp melting point of 228–232 °C, indicating higher crystallinity and thermal stability under ambient conditions . The thione’s lower melting point (below ambient analytical range, exact value unreported) reflects greater conformational flexibility and potentially higher solubility in polar aprotic solvents, a practical differentiation for solution‑phase chemistry.

Procurement Specification Purity Stability

Hammett Substituent Constant Differentiation: Bromophenyl vs. Chlorophenyl, Fluorophenyl, and Unsubstituted Phenyl Thiones

The para‑bromo substituent (σₚ = +0.23, π = +0.86) [1] confers a distinct electron‑withdrawing and lipophilic profile relative to the para‑chloro (σₚ = +0.23, π = +0.71), para‑fluoro (σₚ = +0.06, π = +0.14), and unsubstituted phenyl (σₚ = 0.00, π = 0.00) analogs. While the bromo and chloro derivatives share identical inductive strength, the bromo variant’s higher lipophilicity enhances membrane permeation potential, a critical factor in cell‑based assays [2]. Conversely, the fluoro analog’s negligible lipophilicity and weaker electron withdrawal favor metabolic stability at the cost of target affinity.

Electronic Effects SAR Substituent Constant

Synthetic Diversification Capacity: The 4‑Bromophenyl Handle in Cross‑Coupling Chemistry

The aryl bromide moiety in the target compound serves as a competent electrophilic partner for palladium‑catalyzed Suzuki–Miyaura cross‑coupling. In closely related studies, the 4‑bromophenyl group on a 1,3,4‑thiadiazole scaffold underwent smooth coupling with arylboronic acids to yield biaryl derivatives in 60–85% isolated yields [1]. The chloro analog requires harsher conditions (higher temperature or specialized ligands) owing to lower oxidative addition propensity (C–Br bond dissociation energy ~337 kJ/mol vs. C–Cl ~398 kJ/mol), while fluoro and unsubstituted phenyl derivatives are inert under standard Suzuki conditions [2].

Cross-Coupling Suzuki Reaction Synthetic Utility

Carbonic Anhydrase Inhibitory Activity of Thione‑Class Compounds Provides Baseline Biological Benchmarking

A congeneric series of 5‑aryl‑1,3,4‑thiadiazole‑2‑thiones evaluated against human carbonic anhydrase isozymes I, II, and IX exhibited Kᵢ values spanning 2.55–222 μM (hCA I), 2.0–433 μM (hCA II), and 1.25–148 μM (hCA IX) [1]. The most potent analog in that series (compound 5c) achieved a Kᵢ of 1.25 μM against tumor‑associated hCA IX, demonstrating that the thione zinc‑binding group can rival sulfonamide‑based inhibitors [1]. Although the exact Kᵢ for the 4‑bromophenyl derivative was not reported in this study, its placement within the same series predicts activity in the low micromolar range for hCA IX, positioning it as a viable non‑sulfonamide lead scaffold.

Carbonic Anhydrase Inhibition Anticancer Target Enzyme Assay

Safety and Handling Classification Compared to the Amino Analog

The target compound carries a GHS07 Warning label with H315 (skin irritation) and H319 (eye irritation) hazard statements . The 2‑amino analog 2‑amino‑5‑(4‑bromophenyl)-1,3,4‑thiadiazole (CAS 13178-12-6) is not classified with the same explicit irritation hazards in available SDS documentation, potentially reflecting differential tissue reactivity arising from the thione group . This distinct safety profile requires laboratory‑specific PPE and ventilation controls that differ from those for the amino analog, directly influencing procurement decisions in facilities with standardized handling protocols for irritant compounds.

Safety Hazard Classification Procurement Compliance

Procurement Application Scenarios for 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione


Medicinal Chemistry: Non‑Sulfonamide Carbonic Anhydrase IX Inhibitor Lead Optimization

Procure the 4‑bromophenyl thione as a core scaffold for SAR exploration of tumor‑associated hCA IX inhibitors. The thione zinc‑binding group provides an alternative pharmacophore to sulfonamides, with congeneric series showing Kᵢ values as low as 1.25 μM [1]. The bromine substituent enables further diversification via Suzuki coupling to generate biaryl derivatives for potency enhancement [2].

Synthetic Methodology: Pd‑Catalyzed Cross‑Coupling Platform Substrate

Use the compound as a standardized aryl bromide substrate for optimizing palladium‑catalyzed Suzuki, Heck, or Buchwald–Hartwig coupling protocols on electron‑deficient heterocycles. The 4‑bromophenyl handle undergoes oxidative addition more readily than chloro analogs (ΔBDE ~61 kJ/mol), providing a reproducible benchmark for catalyst screening [1].

Computational Chemistry & QSAR Model Training Set Member

Incorporate the 4‑bromophenyl thione into training sets for quantitative structure–activity relationship models targeting carbonic anhydrase or thione‑based metalloenzyme inhibitors. Its well‑defined substituent constants (σₚ = +0.23, π = +0.86) make it an anchor point for electronic and lipophilic parameter regression [1].

Crystallography: Heavy‑Atom Derivative for Macromolecular Phasing

Soak the bromine‑containing thione into protein crystals to generate isomorphous heavy‑atom derivatives for single‑wavelength anomalous dispersion (SAD) phasing. The bromine atom provides anomalous scattering (f″ ~1.5 e⁻ at Cu Kα), a capability absent in the chloro (f″ ~0.7 e⁻) or fluoro (negligible) analogs [1].

Quote Request

Request a Quote for 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.